molecular formula C14H16N4O B138113 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one CAS No. 132814-16-5

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B138113
CAS No.: 132814-16-5
M. Wt: 256.3 g/mol
InChI Key: BTLOOVKBRJZVLB-UHFFFAOYSA-N
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Description

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a phenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazine ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

    Introduction of Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution, where the pyridazine ring is reacted with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the piperazine moiety or electrophilic substitution at the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides or acyl halides, while electrophilic substitution may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: N-oxides of the piperazine moiety.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine moiety can enhance the compound’s ability to interact with biological targets, while the phenyl group can contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3(2H)-one: Lacks the piperazine moiety, which may result in different pharmacological properties.

    5-(Piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group, which can affect its binding affinity and specificity.

    6-Phenyl-5-(morpholin-4-yl)pyridazin-3(2H)-one: Contains a morpholine moiety instead of piperazine, which can alter its chemical and biological properties.

Uniqueness

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the presence of both the phenyl group and the piperazine moiety, which can enhance its pharmacological profile by improving its binding interactions with biological targets and increasing its overall stability.

Properties

IUPAC Name

3-phenyl-4-piperazin-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,10,15H,6-9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLOOVKBRJZVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377632
Record name 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132814-16-5
Record name 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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